molecular formula C6H11K3O12P2 B13754771 D-Myo-inositol 1,4-bis-phosphate potassium salt

D-Myo-inositol 1,4-bis-phosphate potassium salt

Cat. No.: B13754771
M. Wt: 454.39 g/mol
InChI Key: CUNCHHBIEZLICD-FYZQEJBVSA-K
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Description

D-Myo-inositol 1,4-bis-phosphate potassium salt: is a chemical compound that belongs to the class of inositol phosphates. These compounds play a crucial role in various cellular processes, including signal transduction and regulation of cellular activities. This compound is particularly significant due to its involvement in the phosphoinositide signaling pathway, which is essential for various physiological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-inositol 1,4-bis-phosphate potassium salt typically involves the phosphorylation of inositol derivatives. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like potassium hydroxide (KOH). The reaction is carried out under controlled conditions to ensure selective phosphorylation at the 1 and 4 positions of the inositol ring.

Industrial Production Methods: Industrial production of this compound often involves the extraction of inositol from natural sources, followed by chemical modification. The extracted inositol is subjected to phosphorylation reactions using industrial-scale reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: D-Myo-inositol 1,4-bis-phosphate potassium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher-order inositol phosphates.

    Reduction: Reduction reactions can convert the compound back to its lower-order phosphate forms.

    Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of phosphate groups.

Major Products: The major products formed from these reactions include various inositol phosphates with different phosphorylation patterns, which have distinct biological activities and applications.

Scientific Research Applications

D-Myo-inositol 1,4-bis-phosphate potassium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of complex inositol phosphates and other derivatives.

    Biology: Plays a role in studying cellular signaling pathways, particularly those involving phosphoinositides.

    Medicine: Investigated for its potential therapeutic effects in diseases related to dysregulated inositol phosphate metabolism.

    Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of D-Myo-inositol 1,4-bis-phosphate potassium salt involves its interaction with specific molecular targets within the cell. The compound binds to inositol phosphate receptors, triggering a cascade of intracellular events. This binding leads to the release of calcium ions from intracellular stores, which in turn activates various downstream signaling pathways. These pathways regulate numerous cellular processes, including cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

  • D-Myo-inositol 1,4,5-trisphosphate potassium salt
  • D-Myo-inositol 1,3,4,5-tetrakisphosphate ammonium salt
  • D-Myo-inositol 1,2,3,4,5-pentakisphosphate decasodium salt

Comparison: D-Myo-inositol 1,4-bis-phosphate potassium salt is unique due to its specific phosphorylation pattern, which confers distinct biological activities. Compared to other inositol phosphates, it has a unique role in the regulation of calcium-mediated signaling pathways. Its selective binding to certain receptors and its ability to modulate specific cellular processes make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C6H11K3O12P2

Molecular Weight

454.39 g/mol

IUPAC Name

tripotassium;[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-[hydroxy(oxido)phosphoryl]oxycyclohexyl] phosphate

InChI

InChI=1S/C6H14O12P2.3K/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3/t1-,2-,3-,4+,5?,6?;;;/m1.../s1

InChI Key

CUNCHHBIEZLICD-FYZQEJBVSA-K

Isomeric SMILES

[C@H]1([C@H](C([C@@H]([C@@H](C1OP(=O)(O)[O-])O)O)OP(=O)([O-])[O-])O)O.[K+].[K+].[K+]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])O)O)OP(=O)([O-])[O-])O)O.[K+].[K+].[K+]

Origin of Product

United States

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